molecular formula C13H18N2OS B4140847 N-benzyl-3-hydroxypiperidine-1-carbothioamide

N-benzyl-3-hydroxypiperidine-1-carbothioamide

Cat. No.: B4140847
M. Wt: 250.36 g/mol
InChI Key: LGCZJVPKBJERHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-hydroxypiperidine-1-carbothioamide is a chemical compound that features a piperidine ring substituted with a benzyl group, a hydroxyl group, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-hydroxypiperidine-1-carbothioamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxy-1-piperidinecarboxylic acid.

    Benzylation: The hydroxyl group is protected by benzylation using benzyl bromide in the presence of a base such as sodium hydroxide.

    Formation of Carbothioamide: The carboxylic acid group is converted to a carbothioamide group using thionyl chloride followed by reaction with ammonium thiocyanate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-hydroxypiperidine-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.

    Reduction: The carbothioamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of N-benzyl-3-oxo-1-piperidinecarbothioamide.

    Reduction: Formation of N-benzyl-3-hydroxy-1-piperidinecarboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-3-hydroxypiperidine-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-hydroxypiperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl and carbothioamide groups play crucial roles in these interactions, potentially forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-hydroxypiperidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carbothioamide group.

    N-benzyl-3-hydroxy-1-piperidinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

Uniqueness

N-benzyl-3-hydroxypiperidine-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-benzyl-3-hydroxypiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c16-12-7-4-8-15(10-12)13(17)14-9-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCZJVPKBJERHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=S)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-3-hydroxypiperidine-1-carbothioamide
Reactant of Route 2
N-benzyl-3-hydroxypiperidine-1-carbothioamide
Reactant of Route 3
N-benzyl-3-hydroxypiperidine-1-carbothioamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-3-hydroxypiperidine-1-carbothioamide
Reactant of Route 5
N-benzyl-3-hydroxypiperidine-1-carbothioamide
Reactant of Route 6
N-benzyl-3-hydroxypiperidine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.